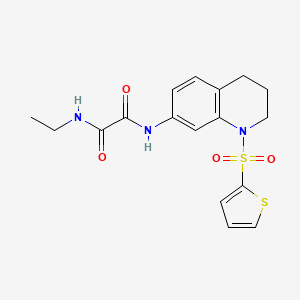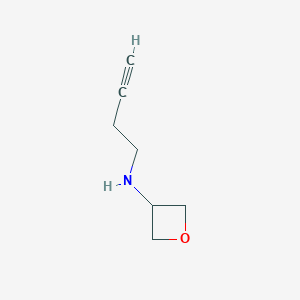
Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride” is a chemical compound with potential applications in scientific research . It is a direct metabolite of the essential amino acid L-methionine . The compound has a molecular weight of 276.16 .
Synthesis Analysis
The synthesis of similar compounds involves enzymatic and chemoenzymatic cascade reactions . These reactions enable the synthesis of complex stereocomplementary compounds with three chiral centers in a step-efficient and selective manner without intermediate purification . The cascade employs inexpensive substrates and involves a carboligation step, a subsequent transamination, and finally a reaction with a carbonyl cosubstrate .Molecular Structure Analysis
The molecular structure of “Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride” is complex, with multiple chiral centers . The compound’s empirical formula is C12H15Cl2NO2 .Chemical Reactions Analysis
The compound is likely to undergo various chemical reactions, including those involving ring-closing metathesis and lipase-mediated kinetic resolution strategies . These reactions are crucial for the synthesis of complex compounds with high stereoselectivities .Physical And Chemical Properties Analysis
“Methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride” is a solid compound . It has a molecular weight of 276.16 and an empirical formula of C12H15Cl2NO2 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
This compound serves as a scaffold for the synthesis of highly functionalized tetrahydropyridines and pyrrolidines, which are important for their biological effects and potential applications in medicine, dyes, and agrochemical substances. For instance, the phosphine-catalyzed [4 + 2] annulation method allows the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields, demonstrating complete regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, the polar [3+2] cycloaddition reaction between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene explores the synthesis of pyrrolidines under mild conditions, highlighting the polar nature of the reaction (Żmigrodzka et al., 2022).
Scaffold for Highly Functionalized Derivatives
The compound also acts as a convenient scaffold for the synthesis of other new highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles, demonstrating its versatility in the generation of novel chemical entities (Ruano, Fajardo, & Martín, 2005).
Cognitive Enhancement Properties
In addition to its applications in chemical synthesis, derivatives of this compound, specifically the 2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), have been studied for their cognition-enhancing properties. ABT-089 shows positive effects in rodent and primate models of cognitive enhancement and possesses a reduced propensity to activate peripheral ganglionic type receptors, making it a candidate for further evaluation as a treatment for cognitive disorders (Lin et al., 1997).
Enantioselective Reductions
Furthermore, chiral bridged macrocyclic 1,4-dihydropyridines, prepared from pyridine-3-5-dicarboxylic acid and amino acids like valine or alanine, have been examined for their potential in enantioselective reductions, showcasing the utility of pyridine derivatives in stereochemical manipulations of carbonyl compounds to produce alcohol with high enantiomeric excess (Talma et al., 1985).
Eigenschaften
IUPAC Name |
methyl (3S,4R)-4-pyridin-4-ylpyrrolidine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c1-15-11(14)10-7-13-6-9(10)8-2-4-12-5-3-8;;/h2-5,9-10,13H,6-7H2,1H3;2*1H/t9-,10+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAORSKHQVPCBFF-JXGSBULDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[benzyl(methyl)amino]methyl}-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2643342.png)
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-2-methylbenzamide](/img/structure/B2643345.png)
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2643346.png)

![(1,5-Dimethylpyrazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2643351.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2643356.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2643358.png)
![rac-(1S,4R,7R)-2-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B2643359.png)



![tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B2643364.png)
